molecular formula C14H18N2O5 B1666099 Aspartame CAS No. 22839-47-0

Aspartame

Cat. No. B1666099
CAS RN: 22839-47-0
M. Wt: 294.3 g/mol
InChI Key: IAOZJIPTCAWIRG-QWRGUYRKSA-N
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Description

Aspartame is an artificial sweetener widely used in various food and beverage products since the 1980s, including diet drinks, chewing gum, gelatin, ice cream, dairy products such as yogurt, breakfast cereal, toothpaste, and medications such as cough drops and chewable vitamins . It is composed of two amino acids, aspartic acid and phenylalanine, as the methyl ester .


Synthesis Analysis

The chemical synthesis of aspartame involves the coupling of the two amino acid units having appropriate functional group protection with conventional synthetic reagents . The two major processes are known as the Z- and F- processes named after the protecting group used on the aspartyl group .


Molecular Structure Analysis

Aspartame’s molecular formula is C14H18N2O5 and its molecular weight is 294.3031 . It is a dipeptide of phenylalanine and aspartic acid . The IUPAC name is (3S)-3-amino-3- { [ (2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoic acid .


Chemical Reactions Analysis

Aspartame’s reactivity is influenced by pH and it is most stable at pH 4.3 . When aspartame is dissolved in water, the molecular structure changes from a solid form to a liquid solution, in which the aspartame is now interacting with water molecules .


Physical And Chemical Properties Analysis

Aspartame is a solid and its physical properties are important aspects of its value as a commercial product . It is 200 times sweeter than sugar and its solubility and stability in aqueous media depend strongly on pH .

Scientific Research Applications

Aspartame in Weight Management

Aspartame is often used in weight management strategies due to its low-calorie profile. Studies suggest that aspartame can reduce food intake at subsequent meals, supporting weight loss efforts by lowering total daily energy intake .

Aspartame in Diabetes Management

Research has explored the consumption of sweetened beverages with aspartame and its relation to liver cancer risk among diabetic individuals. This highlights the importance of understanding aspartame’s role in the diets of those managing diabetes .

Neurological Research Involving Aspartame

Aspartame’s breakdown product, phenylalanine, has neurotoxic potential and can affect monoamine neurotransmitter production. This has led to research into the neurological effects of aspartame consumption .

Cancer Research and Aspartame

The World Health Organization’s cancer-research arm has classified aspartame as a possible carcinogen. Studies have shown that prenatal exposure to aspartame increases cancer risk in rodent offspring, prompting further investigation into its carcinogenic properties .

Aspartame Risk Assessment

International health organizations have conducted hazard and risk assessments on aspartame. These assessments evaluate the health impacts of this non-sugar sweetener and inform regulatory decisions and public health guidelines .

Safety And Hazards

While safety is not a major concern at the doses which are commonly used, potential effects have been described that need to be investigated by more and better studies . Some research suggests that aspartame increases the risk of certain types of cancer, type 2 diabetes, preterm delivery, toxicity in the kidneys, toxic liver disease, and harmful changes to the salivary glands .

Future Directions

The International Agency for Research on Cancer (IARC) and the World Health Organization (WHO) have indicated that more research is needed to investigate a potential link between the common sweetener and cancer . This is really more of a call to the research community to try to better clarify and understand the carcinogenic hazard that may or may not be posed by aspartame consumption .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1
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Description Data deposited in or computed by PubChem

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N
Source PubChem
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Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
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Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Record name ASPARTAME
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DSSTOX Substance ID

DTXSID0020107
Record name Aspartame
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Molecular Weight

294.30 g/mol
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Physical Description

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid
Record name ASPARTAME
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Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms.
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Impurities

Diketopiperazine
Record name Aspartame
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Product Name

Aspartame

Color/Form

Colorless needles from water, White crystalline powder from water or alcohol

CAS RN

22839-47-0
Record name Aspartame
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Record name ASPARTAME
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Record name Aspartame
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Melting Point

about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C
Record name Aspartame
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Record name Aspartame
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of aspartame?

A1: Aspartame is a dipeptide composed of L-aspartic acid and L-phenylalanine, methylated at the carboxyl terminus of phenylalanine. It has the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol.

Q2: Is there any spectroscopic data available for aspartame?

A2: Yes, aspartame has been characterized using various spectroscopic techniques, including UV-Visible spectrophotometry [].

Q3: How stable is aspartame under various conditions?

A3: Aspartame is most stable at pH 4 and can degrade in high temperatures or extreme pH levels. Research indicates that its sweetness can decrease over time in certain products like yogurt [].

Q4: How is aspartame metabolized in the body?

A4: Aspartame is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids: L-aspartic acid, L-phenylalanine, and methanol [, , ]. These metabolites are then absorbed and utilized in normal metabolic pathways.

Q5: Does aspartame consumption lead to methanol accumulation in the body?

A5: While methanol is a byproduct of aspartame metabolism, the amount produced from typical consumption levels is far below levels that would pose a health risk. Concerns about methanol poisoning from aspartame-containing drinks have been raised [], but regulatory bodies maintain that aspartame is safe within the acceptable daily intake (ADI) guidelines.

Q6: Does aspartame affect blood sugar levels?

A6: Unlike sugar, aspartame does not elevate blood glucose levels. This property makes it a popular sugar substitute for individuals with diabetes [, ].

Q7: How does aspartame affect calcium metabolism?

A7: Research has shown that aspartame consumption increases urinary calcium excretion without affecting oxalate excretion []. This effect may be attributed to a rise in blood calcium levels observed after aspartame ingestion.

Q8: What is the impact of aspartame on zinc levels in the body?

A8: Studies on rats revealed that aspartame administration can influence zinc distribution and excretion. Aspartame led to zinc accumulation in various tissues (heart, liver, spleen, etc.) while depleting zinc levels in the thigh bone and urine []. This effect is hypothesized to be related to aspartame's ability to form complexes with zinc ions.

Q9: Is aspartame carcinogenic?

A9: The carcinogenicity of aspartame has been a subject of much debate. While some animal studies have shown a potential link between high aspartame consumption and certain types of cancers [], numerous other studies, including large-scale epidemiological studies in humans, have not found a causal relationship [, ].

Q10: Can aspartame affect gut microbiota?

A10: Research in obese rat models has shown that low-dose aspartame consumption can alter gut microbiota composition, even when associated with positive effects on weight and body composition [, ]. These changes may contribute to the development of metabolic diseases and require further investigation.

Q11: Are there any effects of aspartame on the liver?

A11: Studies in rabbits showed that long-term aspartame consumption could lead to liver damage, marked by altered liver enzyme levels and histopathological changes []. These findings highlight the need for further research on the potential hepatotoxic effects of aspartame.

Q12: Does aspartame have any impact on the immune system?

A12: One study reported that long-term aspartame consumption might induce oxidative stress in immune organs (spleen, thymus) of rats, leading to alterations in membrane-bound enzyme activity and a decrease in organ cellularity []. This finding suggests a potential for aspartame to affect immune function, warranting further research.

Q13: What are the effects of aspartame on the thyroid gland?

A13: A study on rats indicated that aspartame administration led to significant histopathological and morphometric changes in the thyroid gland []. These findings raise concerns about the potential impact of aspartame on thyroid function.

Q14: What analytical techniques are used to study aspartame?

A14: Various analytical techniques are employed to study aspartame, including spectrophotometry [], high-performance liquid chromatography (HPLC) [], and mass spectrometry [, ]. These techniques are crucial for quantifying aspartame levels in food products, biological samples, and environmental samples.

Q15: Are there any validated analytical methods for aspartame analysis?

A15: Yes, researchers have developed and validated various analytical methods for accurate and reliable aspartame determination [, ]. These methods ensure the quality and reliability of data generated from aspartame research.

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